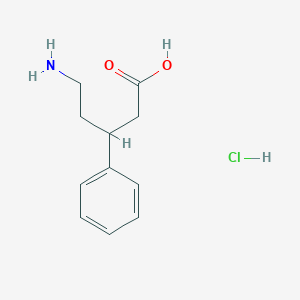

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

Description

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a β-amino acid derivative characterized by a phenyl group at the 3rd position and an aminomethyl group at the 4th position of a butyric acid backbone. Its IUPAC name is (R)-4-amino-3-phenylbutanoic acid hydrochloride, with CAS numbers 52992-48-0 and 145149-50-4 . The compound exists as a hydrochloride salt, enhancing its solubility for pharmaceutical or biochemical applications. Its stereochemistry (R-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

5-amino-3-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSHJYQXTRZQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the First Intermediate: Condensation of Phenyl Aldehyde and Methyl Acetoacetate

The initial step involves condensation reactions between phenyl aldehyde and methyl acetoacetate, catalyzed by organic bases such as piperidine or triethylamine in ethanol (or other C1-C4 alcohols). This step results in the formation of 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.

- Reaction Conditions:

- Solvent: Ethanol (preferred for its protic nature)

- Catalyst: Piperidine or triethylamine

- Temperature: Room temperature

- Reaction Time: Approximately 45-50 hours

- Molar Ratios: Phenyl aldehyde to methyl acetoacetate in a molar ratio of 1:2.5-3, with catalyst at 0.1-0.3 molar ratio

This condensation forms a key precursor with high purity and yield, setting the stage for subsequent transformations.

Decarbonylation and Formation of 3-Phenylglutaric Acid

The diester intermediate undergoes decarbonylation via treatment with a strong base such as potassium hydroxide or sodium hydroxide in aqueous solution at elevated temperatures (85-90°C). This step involves heating and removal of ethanol byproduct, leading to the formation of 3-phenylglutaric acid.

- Reaction Conditions:

- Base: Potassium hydroxide or sodium hydroxide

- Temperature: 85-90°C

- Duration: 2-2.5 hours

- Post-reaction cooling and acidification with hydrochloric acid (pH 1-2) facilitate the precipitation of the acid.

Ring-Closing Dehydration to Form 3-Phenylglutaric Anhydride

The 3-phenylglutaric acid is subjected to dehydration in a non-protonic solvent (such as toluene or xylene) with dehydration catalysts like polyphosphoric acid or phosphorus pentoxide, resulting in the formation of 3-phenylglutaric anhydride.

- Reaction Conditions:

- Catalyst: Dehydration catalyst (e.g., polyphosphoric acid)

- Solvent: Non-protonic solvent

- Temperature: Controlled to facilitate ring closure without decomposition

Hydrolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid

The anhydride reacts with strong aqua ammonia or aqueous ammonia solutions, hydrolyzing to produce 5-amino-5-oxo-3-phenylpentanoic acid. This step involves nucleophilic attack on the anhydride, leading to amide formation.

- Reaction Conditions:

- Reagent: Concentrated aqueous ammonia

- Temperature: Mild heating to promote hydrolysis

- Duration: Several hours to ensure complete conversion

Oxidation to 4-Amino-3-phenylbutyric Acid

The amino acid derivative undergoes oxidation, typically with mild oxidants such as hydrogen peroxide or potassium permanganate, under alkaline conditions. This oxidation converts the keto group to a methylene group, yielding 4-(Aminomethyl)-3-phenylbutyric acid.

- Reaction Conditions:

- Oxidant: Hydrogen peroxide or potassium permanganate

- pH: Alkaline

- Temperature: Controlled to prevent over-oxidation

- Yield: High, with purification via recrystallization

Formation of Hydrochloride Salt

The free base is dissolved in water, and hydrochloric acid (diluted, typically 18%) is added to form the hydrochloride salt. Recrystallization from ethanol or ethanol-water mixtures yields the final product with high purity.

- Reaction Conditions:

- Acid: Hydrochloric acid, 18% concentration

- Solvent: Water and ethanol mixture

- Recrystallization: Heating and cooling cycles to purify

Data Table: Summary of Preparation Methods

| Step | Starting Material | Key Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Phenyl aldehyde + methyl acetoacetate | Piperidine/triethylamine, ethanol | 45-50h, room temp | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester | Condensation reaction |

| 2 | Ester intermediate | NaOH/KOH | 85-90°C, 2-2.5h | 3-phenylglutaric acid | Decarbonylation |

| 3 | Acid | Dehydration catalyst | Non-protonic solvent, controlled heat | 3-phenylglutaric anhydride | Ring closure |

| 4 | Anhydride | Aqueous ammonia | Mild heating | 5-amino-5-oxo-3-phenylpentanoic acid | Hydrolysis |

| 5 | Amino acid | Hydrogen peroxide or KMnO4 | Alkaline, controlled temp | 4-(Aminomethyl)-3-phenylbutyric acid | Oxidation |

| Final | Free base | Hydrochloric acid | Recrystallization | Hydrochloride salt | Final product |

Research Findings and Patent Literature

- The patent CN104478745A describes a complete, high-yield synthesis route emphasizing simplicity and low pollution, utilizing raw materials like phenyl aldehyde and methyl acetoacetate, which are cost-effective and readily available.

- The method outlined in CN102115450A emphasizes the use of condensation, decarbonylation, ring closure, and hydrolysis steps, aligning with the above process, with specific reaction conditions optimized for industrial scale-up.

- Alternative routes involve direct amino acid modifications or enzymatic transformations, but these are less common due to complexity and cost factors.

Notes on Optimization and Industrial Application

- The key to high yield and purity lies in controlling reaction conditions, especially temperature and pH during hydrolysis and oxidation steps.

- The use of inexpensive, readily available raw materials like phenyl aldehyde and methyl acetoacetate makes this synthesis suitable for large-scale production.

- Environmental considerations favor processes that minimize halogenated reagents and reduce waste, as exemplified by the methods discussed.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes

Reduction: Reduction reactions can convert it into primary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide

Reducing agents: Like sodium borohydride or lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

Oxidation products: Ketones or aldehydes

Reduction products: Primary amines

Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

-

Anxiolytic and Sedative Effects :

- Phenibut acts as a GABA-mimetic agent, primarily targeting GABA(B) receptors. This interaction contributes to its anxiolytic properties, making it effective for treating anxiety disorders, post-traumatic stress disorder, and insomnia . Clinical studies have shown that phenibut can significantly reduce anxiety levels and improve sleep quality in patients suffering from these conditions .

- Cognitive Enhancement :

- Pain Management :

- Treatment of Alcoholism :

Research Applications

- Neuropharmacological Studies :

-

Experimental Models :

- In vivo studies have demonstrated that phenibut can influence locomotor activity and behavioral responses in animal models, providing insights into its potential therapeutic effects . For instance, R-phenibut has shown increased potency compared to its racemic form in reducing immobility time during forced swimming tests, indicating its effectiveness as an antidepressant agent .

- Clinical Trials on Anxiety Disorders :

- Cognitive Function Improvement :

- Withdrawal Symptom Management :

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:

GABA receptors: Enhancing inhibitory neurotransmission

Ion channels: Modulating ion flow across neuronal membranes

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups on the phenyl ring, chain length, or stereochemistry. Key examples include:

Table 1: Structural Features of 4-(Aminomethyl)-3-phenylbutyric Acid Hydrochloride and Analogs

*Molecular weight excludes HCl.

Key Structural Differences :

- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) increase polarity and may enhance receptor binding via dipole interactions, while -OH improves solubility .

- Stereochemistry : The R-configuration in the parent compound contrasts with S-enantiomers in analogs (e.g., 270065-79-7), which may alter pharmacokinetics .

- Substituent Position : Halogens (e.g., -Cl at 2nd position) influence steric hindrance and electronic distribution .

Physicochemical Properties

Table 2: Physicochemical Data

Biological Activity

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, commonly known as Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It has gained attention for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 860252-14-6

Phenibut is structurally similar to GABA, allowing it to cross the blood-brain barrier more effectively than GABA itself. This structural similarity underpins its biological activity.

Phenibut primarily acts as a GABA receptor agonist , enhancing inhibitory neurotransmission in the central nervous system. Its mechanism involves:

- Interaction with GABA receptors : Phenibut binds to these receptors, thereby modulating neuronal excitability and reducing anxiety.

- Influencing ion channels : It affects calcium and potassium channels, which contributes to its neuroprotective effects.

1. Anxiolytic Effects

Phenibut has been shown to exhibit significant anxiolytic properties. Clinical studies suggest that it can reduce anxiety levels comparable to traditional anxiolytics like benzodiazepines but with a lower risk of dependence .

2. Cognitive Enhancement

Research indicates that Phenibut may enhance cognitive functions such as memory and learning. Animal studies have demonstrated improvements in performance on tasks requiring memory retention.

3. Neuroprotective Properties

Phenibut has been investigated for its neuroprotective effects against various neurodegenerative conditions. It may help in reducing oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Table: Summary of Key Studies on Phenibut

Pharmacokinetics

Phenibut is well absorbed when taken orally, with peak plasma concentrations occurring approximately 2 hours post-administration. It has a half-life of about 5 hours, which supports its use as a daily supplement for managing anxiety and cognitive functions .

Safety and Toxicity

While Phenibut is generally considered safe at recommended doses (typically between 250 mg to 1000 mg), higher doses can lead to adverse effects such as sedation, dizziness, and dependency issues. Case reports have highlighted instances of severe sedation and withdrawal symptoms upon discontinuation after prolonged use .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chiral synthesis using enantiomerically pure starting materials. For example, (R)-enantiomers can be synthesized via stereoselective hydrogenation of α,β-unsaturated precursors followed by hydrochlorination. Key steps include:

- Step 1 : Condensation of phenylacetic acid derivatives with aminomethylating agents (e.g., NH₃/CH₂O under reductive conditions).

- Step 2 : Resolution of enantiomers using chiral chromatography or enzymatic methods .

- Optimization : Adjust pH (5–6) during hydrochlorination to minimize racemization. Monitor reaction progress via TLC or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Table 1 : Representative Reaction Conditions

| Starting Material | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| (R)-3-Phenylbutyric acid | Pd/C | EtOH/H₂O | 78 | >98% | |

| Racemic precursor | Chiral amine | THF | 65 | 95% (after resolution) |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the aminomethyl group (δ 2.8–3.2 ppm) and phenyl ring (δ 7.2–7.5 ppm). Compare experimental data with computed spectra from SMILES strings (e.g.,

Cl.[C@@H](c1ccccc1)(CN)CC(=O)O) . - Purity Assessment : HPLC with UV detection (210 nm) using a C18 column and 0.1% TFA in mobile phase.

- Chiral Purity : Chiral GC or HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to resolve (R)- and (S)-enantiomers .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what are the pharmacological implications of such impurities?

- Methodological Answer :

- Resolution Techniques :

Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.

Chiral Chromatography : Optimize mobile phase composition (e.g., 80:20 hexane/ethanol) for baseline separation .

- Pharmacological Impact : (R)-enantiomers may exhibit higher receptor binding affinity. For example, (R)-4-(Aminomethyl)-3-(4-chlorophenyl)butyric acid hydrochloride (CAS 63701-56-4) shows enhanced GABA-B receptor activity compared to (S)-forms .

Q. What structural modifications of this compound enhance its bioactivity, and how do substituents influence pharmacological profiles?

- Methodological Answer :

- SAR Studies :

- Electron-Withdrawing Groups : Chloro or nitro substituents at the phenyl para position (e.g., 4-Cl) increase metabolic stability and receptor binding.

- Hydrophobic Substituents : Methyl or ethyl groups improve blood-brain barrier penetration.

- Experimental Design : Synthesize analogs (e.g., 3-(4-fluorophenyl), 3-(4-bromophenyl)) and evaluate via in vitro receptor assays (IC₅₀) and in vivo pharmacokinetics .

Table 2 : Bioactivity of Selected Analogs

| Substituent | IC₅₀ (GABA-B, μM) | LogP | Plasma Half-life (h) |

|---|---|---|---|

| 4-Cl | 0.12 | 1.8 | 6.2 |

| 4-F | 0.18 | 1.5 | 5.8 |

| 4-CH₃ | 0.45 | 2.1 | 7.0 |

| H (Parent) | 0.85 | 1.2 | 4.5 |

Q. How can researchers address contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Potential Causes : Variability in enantiomeric purity, assay conditions (e.g., cell line differences), or metabolite interference.

- Resolution Strategies :

Validate chiral purity via circular dichroism (CD) spectroscopy.

Standardize assays using recombinant GABA-B receptors expressed in HEK293 cells.

Perform metabolite profiling (LC-MS/MS) to identify confounding degradation products .

Method Optimization

Q. How can HPLC methods be optimized to resolve co-eluting impurities in this compound?

- Methodological Answer :

- Column Selection : Use a polar-embedded C18 column (e.g., Waters Atlantis T3) to improve retention of polar impurities.

- Gradient Adjustment : Increase organic phase ramp (e.g., 5% MeCN/min) to separate closely eluting peaks.

- Detection : Switch to charged aerosol detection (CAD) for non-UV-active impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.